N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide
Description
N-(2-Hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a hydroxy-methyl-phenylpropyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their versatility in medicinal and synthetic chemistry, often exhibiting biological activities such as antimicrobial, antifungal, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13-9-11-15(12-10-13)22(20,21)18-16(17(2,3)19)14-7-5-4-6-8-14/h4-12,16,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQXNICBNVQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-hydroxy-2-methyl-1-phenylpropan-1-one with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of sulfonamide derivatives with different substituents
Scientific Research Applications
N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a core 4-methylbenzenesulfonamide moiety with several analogs, but differences in substituents significantly alter their properties:
Key Observations :
- Electron-withdrawing vs. donating groups: The chloro-nitro analog exhibits stronger intermolecular interactions (N–H⋯O, C–H⋯O) compared to the hydroxy-methyl derivative, likely due to polarizable NO₂ and Cl groups.
Physical and Spectroscopic Properties
Melting Points and Solubility :
- The chloro-nitro analog crystallizes in a monoclinic system (space group P2₁/c) with a melting point >200°C, attributed to strong hydrogen bonding .
- Chromene derivatives (4g–4o) exhibit melting points ranging from 120–180°C, influenced by substituent bulk (e.g., t-butyl groups increase melting points).
Spectroscopic Data :
- NMR : The hydroxy-methyl group in the target compound would show distinct ¹H NMR signals for the OH proton (~1–5 ppm, broad) and methyl groups (~1.2–1.5 ppm). In contrast, the chloro-nitro analog displays deshielded aromatic protons due to electron-withdrawing effects.
- IR: Expected O–H stretch (~3200–3600 cm⁻¹) in the target compound vs. NO₂ asymmetric stretches (~1520 cm⁻¹) in the nitro analog .
Crystallographic and Stability Data
Notable Trends:
Biological Activity
N-(2-hydroxy-2-methyl-1-phenylpropyl)-4-methylbenzenesulfonamide, also known as sulfonamide derivative, has garnered attention for its diverse biological activities. This compound features a sulfonamide functional group attached to a chiral center, influencing its interaction with biological systems. The following sections delve into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 319.42 g/mol. Its structure includes:
- A sulfonamide group , known for its solubility and biological activity.
- A hydroxymethyl substituent , which enhances its pharmacological properties.
- A phenyl group , contributing to hydrophobic interactions with biological macromolecules.
Enzyme Inhibition
One of the notable activities of this compound is its inhibition of carbonic anhydrase (CA), an enzyme crucial for regulating pH and fluid balance in biological systems. This inhibition can have significant therapeutic implications, particularly in conditions requiring modulation of acid-base balance.
| Compound | Key Activity |
|---|---|
| This compound | Carbonic anhydrase inhibitor |
| Acetazolamide | Carbonic anhydrase inhibitor |
| Methazolamide | Carbonic anhydrase inhibitor |
| Dorzolamide | Carbonic anhydrase inhibitor |
The unique stereochemistry and hydroxyl substitution of this compound may confer distinct pharmacological properties compared to other sulfonamides like acetazolamide and methazolamide.
Interaction with Biological Macromolecules
Research indicates that this compound interacts with various proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions are critical for understanding its pharmacokinetics and pharmacodynamics, influencing how the compound affects different biochemical pathways .
The mechanism of action involves:
- Hydrogen Bond Formation : The hydroxy and sulfonamide groups can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The phenyl group enhances binding affinity to target sites.
These interactions can lead to inhibition or modulation of enzyme activity, affecting various physiological processes .
Therapeutic Applications
This compound has been explored for several potential therapeutic applications:
- Anti-inflammatory Activities : Its ability to inhibit carbonic anhydrase may be beneficial in treating inflammatory conditions.
- Antimicrobial Properties : Investigated for potential use in combating bacterial infections due to its structural similarities with known antimicrobial agents.
- Enzyme Inhibition Studies : Used as a lead compound in drug design targeting specific enzymes involved in disease processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- A study demonstrated that the compound selectively binds to CA isoforms, significantly altering enzyme kinetics, which may be leveraged for therapeutic interventions in diseases like glaucoma and edema.
- Another investigation focused on the synthesis methods that ensure high yields and purity, emphasizing the importance of structural integrity for maintaining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
